4-methylpiperidine-1-carbodithioic Acid
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Overview
Description
4-Methylpiperidine-1-carbodithioic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a carbodithioic acid group to the piperidine ring introduces unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylpiperidine-1-carbodithioic acid typically involves the reaction of 4-methylpiperidine with carbon disulfide in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium hydroxide is commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent product quality.
Purification Steps: Including crystallization or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperidine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides, amines, or alcohols for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and disulfides.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
4-Methylpiperidine-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methylpiperidine-1-carbodithioic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate biochemical pathways by binding to specific targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the carbodithioic acid group.
4-Methylpiperidine: Similar structure but without the carbodithioic acid group.
Carbodithioic Acid Derivatives: Other compounds containing the carbodithioic acid group attached to different organic backbones.
Uniqueness
4-Methylpiperidine-1-carbodithioic acid is unique due to the presence of both the piperidine ring and the carbodithioic acid group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
45798-02-5 |
---|---|
Molecular Formula |
C7H13NS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
4-methylpiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C7H13NS2/c1-6-2-4-8(5-3-6)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
SQYUNWIIERBBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)S |
Origin of Product |
United States |
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